molecular formula C10H9F5O3S2 B14628143 3-Methyl-4-(methylsulfanyl)phenyl pentafluoroethane-1-sulfonate CAS No. 57728-77-5

3-Methyl-4-(methylsulfanyl)phenyl pentafluoroethane-1-sulfonate

Cat. No.: B14628143
CAS No.: 57728-77-5
M. Wt: 336.3 g/mol
InChI Key: WRFPGDBYUBWOHC-UHFFFAOYSA-N
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Description

3-Methyl-4-(methylsulfanyl)phenyl pentafluoroethane-1-sulfonate is an organic compound that features a benzene ring substituted with a methyl group, a methylsulfanyl group, and a pentafluoroethane-1-sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(methylsulfanyl)phenyl pentafluoroethane-1-sulfonate typically involves the following steps:

    Formation of the Benzene Derivative:

    Sulfonation: The benzene derivative is then subjected to sulfonation using pentafluoroethane-1-sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(methylsulfanyl)phenyl pentafluoroethane-1-sulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonate group can be replaced by other nucleophiles such as amines, alcohols, or thiols under appropriate conditions.

    Oxidation and Reduction: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. Conversely, reduction of the sulfoxide or sulfone back to the methylsulfanyl group can be achieved using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, alcohols, thiols), bases (pyridine, triethylamine), solvents (dichloromethane, acetonitrile).

    Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).

    Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).

Major Products Formed

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Regeneration of the methylsulfanyl group.

Scientific Research Applications

3-Methyl-4-(methylsulfanyl)phenyl pentafluoroethane-1-sulfonate has several applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe due to its unique chemical properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(methylsulfanyl)phenyl pentafluoroethane-1-sulfonate involves its interaction with molecular targets through its sulfonate and methylsulfanyl groups. These interactions can modulate various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-4-(methylsulfanyl)phenyl sulfonate
  • 3-Methyl-4-(methylsulfanyl)phenyl trifluoromethanesulfonate
  • 3-Methyl-4-(methylsulfanyl)phenyl methanesulfonate

Uniqueness

3-Methyl-4-(methylsulfanyl)phenyl pentafluoroethane-1-sulfonate is unique due to the presence of the pentafluoroethane-1-sulfonate group, which imparts distinct chemical properties such as increased electron-withdrawing ability and enhanced stability. This makes it particularly useful in applications where these properties are desirable.

Properties

CAS No.

57728-77-5

Molecular Formula

C10H9F5O3S2

Molecular Weight

336.3 g/mol

IUPAC Name

(3-methyl-4-methylsulfanylphenyl) 1,1,2,2,2-pentafluoroethanesulfonate

InChI

InChI=1S/C10H9F5O3S2/c1-6-5-7(3-4-8(6)19-2)18-20(16,17)10(14,15)9(11,12)13/h3-5H,1-2H3

InChI Key

WRFPGDBYUBWOHC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OS(=O)(=O)C(C(F)(F)F)(F)F)SC

Origin of Product

United States

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